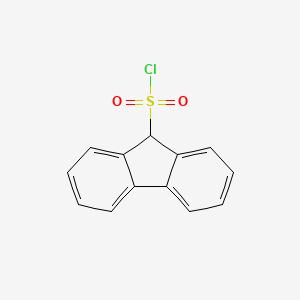

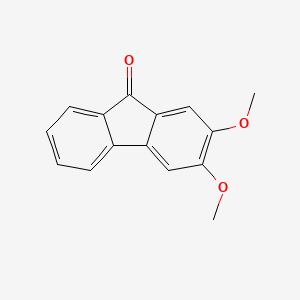

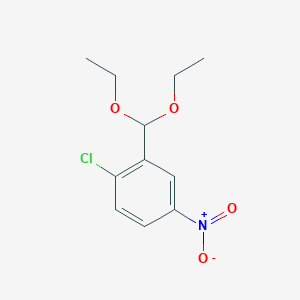

![molecular formula C23H32Cl2N4O3S B3049455 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide;hydrochloride CAS No. 2070014-94-5](/img/structure/B3049455.png)

3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide;hydrochloride

Übersicht

Beschreibung

SR9011 (Hydrochlorid) ist eine synthetische Verbindung, die als Rev-Erbα- und Rev-Erbβ-Agonist bekannt ist. Sie wurde von Professor Thomas Burris vom Scripps Research Institute entwickelt. Diese Verbindung hat in der wissenschaftlichen Forschung aufgrund ihrer Fähigkeit, zirkadiane Rhythmen und den Stoffwechsel zu regulieren, erhebliche Aufmerksamkeit erlangt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SR9011 (Hydrochlorid) umfasst mehrere Schritte. Ein Syntheseweg umfasst die folgenden Schritte :

Schritt 1: Zu einer Lösung von N-(4-Chlorbenzyl)-1-(5-Nitrothiophen-2-yl)methanamin in Dichlormethan bei 0 °C werden 2-Naphthaldehyd, Essigsäure und Natriumtriacetoxyborhydrid gegeben. Die Reaktionsmischung wird auf Raumtemperatur erwärmt und über Nacht gerührt. Das Produkt wird dann extrahiert und gereinigt, um tert-Butyl-2-((4-Chlorbenzyl)((5-Nitrothiophen-2-yl)methyl)amino)aceton zu erhalten.

Schritt 2: Das Zwischenprodukt wird mit 6M Salzsäure in Methanol behandelt und über Nacht bei Raumtemperatur gerührt. Das Lösungsmittel wird entfernt, um N-(4-Chlorbenzyl)-1-(5-Nitrothiophen-2-yl)-N-(Pyrrolidin-3-ylmethyl)methanamin-Hydrochlorid zu erhalten.

Schritt 3: Der letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit Acetylchlorid und Triethylamin in Dichlormethan. Die Reaktionsmischung wird bei Raumtemperatur gerührt und das Produkt durch Flashchromatographie gereinigt, um SR9011 (Hydrochlorid) zu erhalten.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für SR9011 (Hydrochlorid) sind in der Öffentlichkeit nicht gut dokumentiert. Die Synthese beinhaltet typischerweise Standardtechniken der organischen Synthese, einschließlich mehrstufiger Reaktionen, Reinigung durch Chromatographie und Kristallisation.

Analyse Chemischer Reaktionen

Reaktionstypen

SR9011 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Nitrogruppe in der Verbindung kann zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel können Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid verwendet werden.

Substitution: Elektrophile aromatische Substitutionsreaktionen können mit Reagenzien wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators durchgeführt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Amine liefern kann.

Wissenschaftliche Forschungsanwendungen

SR9011 (Hydrochlorid) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen :

Chemie: Es wird als Werkzeugverbindung verwendet, um die Regulation von zirkadianen Rhythmen und Stoffwechsel zu untersuchen.

Biologie: SR9011 (Hydrochlorid) wird verwendet, um die Rolle von Rev-Erbα und Rev-Erbβ in verschiedenen biologischen Prozessen zu untersuchen, darunter die Immunantwort und der Zellstoffwechsel.

Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Stoffwechselstörungen, Herz-Kreislauf-Erkrankungen und Krebs. Es wurde gezeigt, dass es die Fetteinlagerung reduziert, die Muskelausdauer verbessert und den Lipidstoffwechsel verbessert.

Industrie: SR9011 (Hydrochlorid) wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf Stoffwechsel- und zirkadiane Rhythmusstörungen abzielen.

Wirkmechanismus

SR9011 (Hydrochlorid) übt seine Wirkungen aus, indem es an Rev-Erbα und Rev-Erbβ Kernrezeptoren bindet und diese aktiviert . Diese Rezeptoren spielen eine entscheidende Rolle bei der Regulation der Expression von Genen, die an zirkadianen Rhythmen, Stoffwechsel und Entzündungen beteiligt sind. Durch die Aktivierung dieser Rezeptoren moduliert SR9011 (Hydrochlorid) die Aktivität verschiedener Stoffwechselwege, was zu einem verbesserten Lipidstoffwechsel, einer reduzierten Fetteinlagerung und einer verbesserten Muskelausdauer führt.

Wissenschaftliche Forschungsanwendungen

SR9011 (hydrochloride) has a wide range of scientific research applications :

Chemistry: It is used as a tool compound to study the regulation of circadian rhythms and metabolism.

Biology: SR9011 (hydrochloride) is used to investigate the role of Rev-Erbα and Rev-Erbβ in various biological processes, including immune response and cell metabolism.

Medicine: The compound has potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and cancer. It has been shown to reduce fat storage, enhance muscle endurance, and improve lipid metabolism.

Industry: SR9011 (hydrochloride) is used in the development of new drugs and therapeutic agents targeting metabolic and circadian rhythm disorders.

Wirkmechanismus

SR9011 (hydrochloride) exerts its effects by binding to and activating Rev-Erbα and Rev-Erbβ nuclear receptors . These receptors play a crucial role in regulating the expression of genes involved in circadian rhythms, metabolism, and inflammation. By activating these receptors, SR9011 (hydrochloride) modulates the activity of various metabolic pathways, leading to improved lipid metabolism, reduced fat storage, and enhanced muscle endurance.

Vergleich Mit ähnlichen Verbindungen

SR9011 (Hydrochlorid) wird oft mit anderen Rev-Erb-Agonisten wie SR9009 und GSK-4112 verglichen :

SR9009: Ähnlich wie SR9011 (Hydrochlorid) ist SR9009 ein Rev-Erbα und Rev-Erbβ Agonist. SR9011 (Hydrochlorid) gilt als bioverfügbarer und wirksamer.

GSK-4112: Ein weiterer Rev-Erb-Agonist, GSK-4112, hat ähnliche Auswirkungen auf zirkadiane Rhythmen und Stoffwechsel, ist aber im Vergleich zu SR9011 (Hydrochlorid) weniger potent.

Die Einzigartigkeit von SR9011 (Hydrochlorid) liegt in seiner höheren Potenz und Wirksamkeit bei der Regulierung von Stoffwechselprozessen und zirkadianen Rhythmen, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und in potenziellen therapeutischen Anwendungen macht.

Eigenschaften

IUPAC Name |

3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClN4O3S.ClH/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31;/h5-10,19H,2-4,11-17H2,1H3,(H,25,29);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTZBBQVEUEODS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070014-94-5 | |

| Record name | 1-Pyrrolidinecarboxamide, 3-[[[(4-chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-N-pentyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070014-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

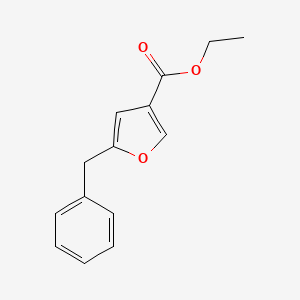

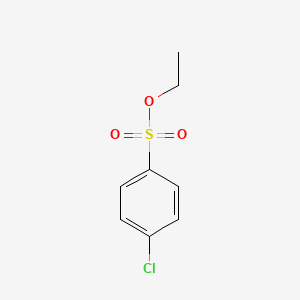

![6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3049387.png)